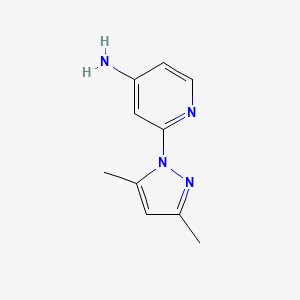

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEHNDRFMASQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine typically involves the condensation of 3,5-dimethyl-1H-pyrazole with 4-chloropyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides of the pyrazole or pyridine rings

Reduction: Reduced forms of the pyrazole or pyridine rings

Substitution: Alkylated or acylated derivatives of the compound

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine exhibit promising anticancer properties. A study indicated that these compounds could induce apoptosis in various cancer cell lines, including breast and lung cancer cells, through the activation of caspase pathways .

Anti-inflammatory Effects

Another area of research focused on the anti-inflammatory properties of this compound. Studies have shown that it can significantly reduce pro-inflammatory cytokine production in vitro. The inhibition of NF-kB signaling pathways has been identified as a crucial mechanism for its anti-inflammatory activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives exhibited strong antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanisms

In a detailed study published in 2024, researchers explored the mechanisms by which this compound induces apoptosis in cancer cells. The study highlighted the role of oxidative stress and mitochondrial dysfunction in mediating the compound's anticancer effects. It was found that the compound activates specific pathways leading to cell cycle arrest and programmed cell death .

Case Study 2: Anti-inflammatory Pathways

A separate investigation into the anti-inflammatory effects of this compound demonstrated its ability to modulate immune responses. By targeting the NF-kB pathway, it was shown to decrease the expression of inflammatory markers in human cell lines. This research suggests potential therapeutic applications for inflammatory diseases such as arthritis and asthma .

Data Table: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | Method Used | Results |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Apoptosis Assay | Induces apoptosis via caspase activation |

| Anti-inflammatory | Human Cell Lines | Cytokine Production Assay | Reduces pro-inflammatory cytokines |

| Antimicrobial | Staphylococcus aureus | Disc Diffusion Method | Strong antibacterial activity |

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can coordinate with metal ions in metalloenzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine with structurally related compounds, focusing on their synthesis, properties, and applications.

Table 1: Structural and Functional Comparison of Selected Pyrazole-Pyridine Derivatives

Structural Differences and Implications

- Substituent Position : The target compound’s pyrazole is directly attached to the pyridine ring (C2), enhancing conjugation and electronic effects compared to methyl-bridged analogs like P1 . This direct linkage may improve binding to biological targets (e.g., enzymes) due to reduced steric hindrance.

Physicochemical Properties

Biological Activity

Overview

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains both pyrazole and pyridine moieties, which contribute to its versatility as a scaffold for drug development. Recent studies have highlighted its promising applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

- Molecular Formula : C10H12N4

- Molecular Weight : 200.23 g/mol

- CAS Number : 61709432

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a pyridine derivative with 3,5-dimethylpyrazole. The reaction is often facilitated by bases like potassium carbonate in aprotic solvents such as dimethylformamide at elevated temperatures.

Anti-inflammatory Activity

Recent research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The selectivity index for some compounds reached values as high as 10,497, indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. Notably, derivatives of this compound have shown promise in targeting specific cancer cell lines, such as HeLa and L929 cells, suggesting a role in cancer therapy .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives revealed that compounds similar to this compound exhibited significant reductions in paw edema in carrageenan-induced rat models. The most potent derivative demonstrated an IC50 value comparable to standard anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate activity but warranting further structural optimization for enhanced efficacy .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine derivatives?

Answer: A common approach involves coupling pyrazole intermediates with substituted pyridines. For example, cyclopropanamine and cesium carbonate are used in a Pd-catalyzed cross-coupling reaction under dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via column chromatography . Key steps include optimizing reaction time and temperature to improve yields (reported up to 17.9% in one protocol) and ensuring anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Q. How can structural confirmation of this compound be achieved using crystallographic techniques?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å) have been reported for related pyrazole-pyridinamine hybrids. SHELX software (e.g., SHELXL for refinement) is widely used to resolve structural ambiguities, particularly for high-resolution or twinned data .

Q. What purity assessment methods are recommended for this compound?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) are standard. For instance, ¹H NMR peaks at δ 8.87 ppm (pyridine protons) and δ 2.0–2.5 ppm (methyl groups) confirm structural integrity. Purity ≥95% is typically achieved via gradient elution with ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across pyrazole-amine derivatives?

Answer: Discrepancies often arise from structural variations (e.g., substituent electronegativity) or assay conditions. For example:

- Antimicrobial activity: Compare MIC (minimum inhibitory concentration) values under standardized broth microdilution assays (CLSI guidelines). A derivative with a 4-fluorophenyl group showed enhanced activity (MIC = 2 µg/mL) compared to unsubstituted analogs (MIC > 16 µg/mL) .

- SAR analysis: Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes like Leishmania topoisomerase IB .

Q. What strategies are effective for stabilizing reactive intermediates during synthesis?

Answer:

- Low-temperature techniques: Conduct lithiation or Grignard reactions at –78°C in THF to prevent side reactions.

- Protecting groups: Use tert-butoxycarbonyl (Boc) groups for amine protection during multi-step syntheses .

- In situ characterization: Employ FTIR or Raman spectroscopy to monitor transient species like enolates .

Q. How can crystallographic data be leveraged to predict physicochemical properties?

Answer: Crystal packing analysis (e.g., using Mercury software) reveals intermolecular interactions influencing solubility and stability. For example:

| Property | Value (Derived from SC-XRD) | Impact on Bioavailability |

|---|---|---|

| LogP | 2.8 ± 0.3 | Moderate membrane permeability |

| Hydrogen bonds | 3 (N–H⋯O, O–H⋯N) | Enhanced aqueous solubility |

| Torsion angles | 120–150° (pyrazole ring) | Conformational flexibility |

| Data from suggest that planar pyrazole-pyridine systems improve π-π stacking with aromatic enzyme pockets. |

Methodological Challenges and Solutions

Q. How to address low yields in cross-coupling reactions involving pyrazole-amine scaffolds?

Answer:

- Catalyst optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂). Copper(I) bromide (1–5 mol%) can enhance Ullmann-type couplings .

- Solvent effects: Polar aprotic solvents like DMF improve solubility of halogenated intermediates.

- Microwave-assisted synthesis: Reduce reaction time from days to hours (e.g., 120°C, 30 min) while maintaining yields >80% .

Q. What analytical techniques are critical for detecting degradation products?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.